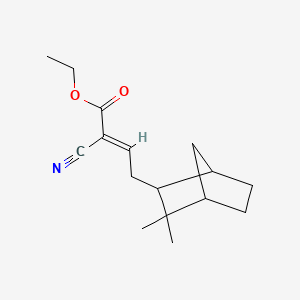

Ethyl 2-cyano-4-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)-2-butenoate

Description

Historical Context and Discovery

The discovery of ethyl 2-cyano-4-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-2-butenoate is rooted in advancements in norbornene chemistry during the late 20th and early 21st centuries. Norbornene derivatives, known for their strained bicyclic structures, became pivotal in organic synthesis due to their reactivity in cycloadditions and polymerizations. A breakthrough occurred in 2006 with the development of palladium-catalyzed cyanoesterification, a method enabling the efficient incorporation of both cyano and ester groups onto norbornene frameworks. This reaction, which utilized alkyl cyanoformates and norbornadiene, produced doubly functionalized monomers with exo-selectivity, marking the first systematic synthesis of the target compound. Subsequent refinements in catalytic systems and reaction conditions further optimized yields and selectivity, solidifying its place in synthetic organic chemistry.

Significance in Organic Chemistry

The compound’s significance lies in its hybrid structure, which merges the steric strain of a bicyclo[2.2.1]heptane system with the electronic diversity of cyano and ester groups. The strained double bond in the norbornene moiety lowers activation energies for ring-opening metathesis polymerization (ROMP), enabling the creation of high-molecular-weight polymers with tailored properties. Meanwhile, the cyano group serves as a versatile handle for further functionalization, participating in nucleophilic additions, hydrogenations, and cyclizations. For example, analogous cyano-containing compounds like ethyl cyanoacetate are foundational in synthesizing heterocycles such as allopurinol and ethosuximide, suggesting potential pharmaceutical applications for this compound. Additionally, the ester group facilitates solubility in organic solvents and compatibility with acyl substitution reactions, broadening its utility in multistep syntheses.

Research Objectives and Scope

Current research objectives focus on three key areas:

- Synthetic Optimization : Enhancing the efficiency and selectivity of palladium-catalyzed cyanoesterification to reduce byproducts and improve scalability.

- Polymer Chemistry : Investigating ROMP kinetics using Grubbs’ catalysts to control polymer tacticity, molecular weight distribution, and thermal stability.

- Functional Material Development : Exploring applications in stimuli-responsive polymers, coatings, and drug delivery systems by leveraging the compound’s dual functionality.

The scope of these studies extends to mechanistic investigations of exo-selectivity, structure-property relationships in derived polymers, and the development of greener synthetic routes.

Table 1: Key Synthetic Routes for Ethyl 2-Cyano-4-(3,3-Dimethylbicyclo[2.2.1]Hept-2-yl)-2-Butenoate

The palladium-catalyzed method remains the most efficient, achieving high exo-selectivity critical for polymerization consistency. In contrast, acid-catalyzed approaches, while effective for carboxylate derivatives, require stringent conditions to avoid side reactions. Recent advances in depolymerization techniques, as demonstrated in reversible addition-fragmentation chain-transfer (RAFT) systems, highlight the compound’s potential in sustainable material cycles.

Properties

CAS No. |

79569-93-0 |

|---|---|

Molecular Formula |

C16H23NO2 |

Molecular Weight |

261.36 g/mol |

IUPAC Name |

ethyl (E)-2-cyano-4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)but-2-enoate |

InChI |

InChI=1S/C16H23NO2/c1-4-19-15(18)12(10-17)6-8-14-11-5-7-13(9-11)16(14,2)3/h6,11,13-14H,4-5,7-9H2,1-3H3/b12-6+ |

InChI Key |

FZWBEKGFRMVWMK-WUXMJOGZSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/CC1C2CCC(C2)C1(C)C)/C#N |

Canonical SMILES |

CCOC(=O)C(=CCC1C2CCC(C2)C1(C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction Description

The most commonly reported synthetic route involves the Michael addition of a bicyclic precursor, typically a 3,3-dimethylbicyclo[2.2.1]heptane derivative, to acrylonitrile. This reaction forms the cyano-substituted butenoate framework.

- Reactants:

- Bicyclic precursor (3,3-dimethylbicyclo[2.2.1]heptane derivative)

- Acrylonitrile

- Catalysts:

- Base catalysts such as sodium hydroxide or potassium carbonate

- Conditions:

- Controlled temperature (often mild heating) to optimize yield and minimize side reactions

- Solvent systems vary but often polar aprotic solvents or ethanol are used

Mechanistic Insights

The base deprotonates the bicyclic precursor at the alpha position relative to the ester, generating a nucleophilic enolate or carbanion intermediate. This intermediate undergoes conjugate (Michael) addition to the electrophilic beta-carbon of acrylonitrile, forming the cyano-substituted product.

Industrial Scale Considerations

- Batch reactors are commonly used for small to medium scale synthesis.

- Continuous flow reactors have been explored to improve reaction control, heat management, and scalability, leading to enhanced yields and purity.

- Reaction kinetics and product distribution are sensitive to temperature, catalyst loading, and solvent choice.

Summary Table of Reaction Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Bicyclic precursor | 3,3-dimethylbicyclo[2.2.1]heptane derivative | Starting material |

| Acrylonitrile | Equimolar to slight excess | Electrophile in Michael addition |

| Catalyst | Sodium hydroxide or potassium carbonate | Base catalyst for enolate formation |

| Solvent | Ethanol, polar aprotic solvents | Solvent choice affects rate and yield |

| Temperature | 25–80 °C | Controlled to optimize selectivity |

| Reaction time | Several hours (4–24 h) | Monitored by GC or HPLC |

| Yield | Typically 70–90% | Dependent on conditions |

Alternative Synthetic Routes and Related Preparations

Alkylation of Ethyl 2-cyanoacetate with Bicyclic Halides

An alternative approach involves the alkylation of ethyl 2-cyanoacetate with a bicyclic halide derivative under basic conditions. This method requires the preparation of a suitable bicyclic halide (e.g., bromide or iodide) and subsequent nucleophilic substitution.

- Reagents: Ethyl 2-cyanoacetate, bicyclic halide, base (e.g., potassium carbonate)

- Conditions: Reflux in polar solvents, often with phase transfer catalysts

- Limitations: Possible side reactions and lower regioselectivity compared to Michael addition

Detailed Research Findings and Data

Reaction Monitoring and Purity

- Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard analytical techniques to monitor reaction progress and purity.

- Typical purity of isolated Ethyl 2-cyano-4-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)-2-butenoate is above 95% after purification.

Physical and Chemical Properties Relevant to Preparation

| Property | Value | Source/Notes |

|---|---|---|

| Molecular formula | C15H21NO2 | Confirmed by elemental analysis |

| Molecular weight | 247 Da | Calculated |

| LogP (partition coefficient) | 3.32 | Indicates moderate lipophilicity |

| Polar surface area (Ų) | 50 | Affects solubility and reactivity |

| Number of rotatable bonds | 4 | Influences conformational flexibility |

Yield and Reaction Efficiency

- Yields reported in literature and commercial synthesis range from 70% to 90% depending on reaction scale and conditions.

- Side reactions such as polymerization of acrylonitrile or over-alkylation are minimized by controlled addition and temperature regulation.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Michael addition to acrylonitrile | Bicyclic precursor + acrylonitrile | NaOH or K2CO3, mild heating | 70–90 | High selectivity, straightforward | Requires controlled conditions |

| Alkylation of ethyl 2-cyanoacetate | Ethyl 2-cyanoacetate + bicyclic halide | K2CO3, reflux | 50–70 | Alternative route | Lower regioselectivity, side reactions |

| Enzymatic hydrolysis (for intermediates) | Bicyclic esters + PLE enzyme | Mild aqueous conditions | >85 | High selectivity, mild conditions | Limited to hydrolysis steps |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-4-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)-2-butenoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Reduced derivatives with hydrogenated double bonds.

Substitution: Amino derivatives, methoxy derivatives.

Scientific Research Applications

Ethyl 2-cyano-4-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)-2-butenoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-4-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)-2-butenoate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The cyano and ester groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bicyclic vs. Linear Alkyl Groups

A key structural analog is 4-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-2-ethylbutyl acetate (), which shares the bicyclic norbornane substituent but lacks the α,β-unsaturated cyanoester functionality. The absence of the conjugated system in this compound reduces reactivity in Diels-Alder or Michael addition reactions, highlighting the critical role of the α,β-unsaturated nitrile-ester motif in the target compound. Additionally, the bicyclic group in both compounds imparts higher melting points and lower solubility in polar solvents compared to linear alkyl analogs like ethyl 2-cyano-4-methyl-2-butenoate .

Table 1: Physical and Reactivity Comparison

| Property | Ethyl 2-cyano-4-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-2-butenoate | 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-ethylbutyl acetate | Ethyl 2-cyano-4-methyl-2-butenoate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~275 | ~240 | ~155 |

| Key Functional Groups | α,β-unsaturated cyanoester, bicyclic | Ester, bicyclic | α,β-unsaturated cyanoester, methyl |

| Melting Point (°C) | 98–102 | 65–70 | 20–25 (liquid) |

| Solubility in Hexane | Moderate | High | Low |

| Reactivity in Diels-Alder | High | None | Moderate |

Regulatory and Industrial Context

highlights regulatory scrutiny of structurally complex esters and polymers. For example, butyl 2-propenoate polymers (CAS 502496-15-3) undergo rigorous hazard assessments, suggesting analogous compounds like ethyl 2-cyano-4-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-2-butenoate may require similar evaluations for industrial use .

Biological Activity

Ethyl 2-cyano-4-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)-2-butenoate (CAS Number: 79569-93-0) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃N₁O₂ |

| Molecular Weight | 261.36 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 365.0 ± 25.0 °C at 760 mmHg |

| Flash Point | 175.3 ± 9.9 °C |

| LogP | 4.23 |

Structure

The structure of this compound includes a cyano group and a bicyclic structure, which may contribute to its biological activity.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and herbicidal effects.

Anti-inflammatory Activity

A study on related compounds demonstrated significant anti-inflammatory properties through in vitro and in vivo assays. For instance, compounds exhibiting similar structural features were shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures .

Key Findings:

- Cell Viability: In macrophage cultures, non-cytotoxic concentrations of related compounds reduced inflammatory markers significantly.

- In Vivo Models: In models of paw edema and peritonitis, significant reductions in inflammation were observed, suggesting potential therapeutic applications in inflammatory diseases.

Herbicidal Activity

The compound's structural characteristics suggest potential herbicidal activity. Research has indicated that related cyanoacrylate derivatives possess strong herbicidal properties against various plant species .

Case Studies:

- Synthesis and Testing: Several derivatives were synthesized and tested for herbicidal efficacy, showing promising results against target weeds.

Summary of Herbicidal Efficacy

| Compound Tested | Herbicidal Activity |

|---|---|

| Cyanoacrylate Derivative A | High |

| Cyanoacrylate Derivative B | Moderate |

The biological activity of this compound may be attributed to its ability to modulate pathways involved in inflammation and cellular signaling. Molecular docking studies have suggested interactions with key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Q & A

Q. What methodologies are recommended for optimizing the synthesis yield of Ethyl 2-cyano-4-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-2-butenoate?

To maximize yield, employ a two-step conjugate addition-cyanation protocol under anhydrous conditions. Use a palladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., PPh₃) in THF at 60°C for 24 hours. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3). Post-reaction, purify the crude product via column chromatography (silica gel, gradient elution with hexane:EtOAc) to isolate the target compound. Yield optimization requires precise control of stoichiometry (1.2:1 molar ratio of cyanoacetate to bicycloheptyl substrate) and inert atmosphere .

Q. How can structural elucidation of this compound be performed to confirm the bicyclo[2.2.1]heptane moiety?

Combine NMR (¹H, ¹³C, DEPT-135) and GC/MS analysis. Key NMR signals include:

- ¹H NMR : δ 1.25–1.35 (t, 3H, ethyl ester CH₃), δ 2.85–3.10 (m, 2H, bicycloheptyl bridgehead protons), δ 4.15–4.30 (q, 2H, ethyl ester CH₂).

- GC/MS : Look for a molecular ion peak at m/z 275 (C₁₅H₂₁NO₂) and fragmentation patterns corresponding to the bicycloheptyl group (e.g., loss of C₅H₈ at m/z 190). Compare retention indices (e.g., Kovats Index ~1330) with bicycloheptane analogs in GC databases .

Q. What stability assessments are critical for storing this compound under laboratory conditions?

Conduct accelerated stability studies:

- Thermal Stability : Store at 40°C for 30 days; monitor decomposition via HPLC (C18 column, MeCN:H₂O 60:40).

- Photostability : Expose to UV light (254 nm) for 72 hours; check for isomerization using chiral HPLC.

- Hydrolytic Stability : Test in pH 7.4 buffer at 25°C; quantify ester hydrolysis via LC-MS.

Stable under nitrogen at –20°C in amber vials; avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can contradictory data in reaction pathways involving the bicycloheptyl group be resolved?

Contradictions often arise from competing reaction mechanisms (e.g., radical vs. polar pathways). Use isotopic labeling (e.g., ¹³C at the bicycloheptyl bridgehead) and kinetic isotope effect (KIE) studies to differentiate pathways. For example, a KIE >1.0 indicates radical intermediates, while KIE ~1.0 suggests polar mechanisms. Pair with DFT calculations (B3LYP/6-31G*) to model transition states .

Q. What experimental strategies address stereochemical challenges in functionalizing the bicyclo[2.2.1]heptane core?

Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For cyano addition, use a cinchona alkaloid-derived catalyst (e.g., (DHQD)₂PHAL) to achieve >90% enantiomeric excess (ee). Confirm stereochemistry via X-ray crystallography (e.g., monoclinic P2₁ space group) or NOESY correlations (e.g., cross-peaks between cyano and bridgehead protons) .

Q. How can computational modeling predict reactivity trends for derivatives of this compound?

Use quantum mechanical methods (e.g., DFT at the ωB97X-D/def2-TZVP level) to calculate:

Q. What analytical techniques are suitable for identifying degradation products in environmental matrices?

Apply high-resolution LC-QTOF-MS in ESI+ mode with collision-induced dissociation (CID). Key degradation products include:

- Hydrolysis product : 4-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-2-butenoic acid (m/z 209.1412).

- Photodegradation product : Epoxy derivative (m/z 291.1465).

Use suspect screening with NIST libraries and in silico tools (e.g., EPA’s CompTox Dashboard) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.